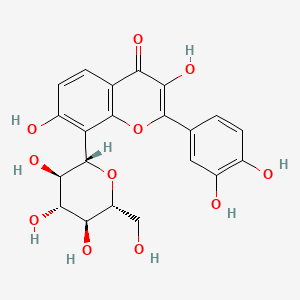

Fisetin 8-C-glucoside

CAS No.: 108335-27-9

Cat. No.: VC1808980

Molecular Formula: C21H20O11

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108335-27-9 |

|---|---|

| Molecular Formula | C21H20O11 |

| Molecular Weight | 448.4 g/mol |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

| Standard InChI | InChI=1S/C21H20O11/c22-6-12-15(27)16(28)18(30)21(31-12)13-10(24)4-2-8-14(26)17(29)19(32-20(8)13)7-1-3-9(23)11(25)5-7/h1-5,12,15-16,18,21-25,27-30H,6H2/t12-,15-,16+,18-,21+/m1/s1 |

| Standard InChI Key | GVDZEEZFEKPWPL-GOXGMXGVSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

| SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

| Canonical SMILES | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |

Introduction

Chemical Structure and Properties

Fisetin 8-C-glucoside is a flavone C-glycoside with the molecular formula C21H20O11 and a molecular weight of 448.4 g/mol . Structurally, it can be described as fisetin substituted by a beta-D-glucopyranosyl residue at position 8 via a C-glycosidic linkage . This compound is classified as a tetrahydroxyflavone, a 3'-hydroxyflavonoid, and a 7-hydroxyflavonol, and is functionally related to fisetin .

The IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one. The compound has a CAS registry number of 108335-27-9. It features multiple hydroxyl groups which contribute significantly to its biological activity and interaction with protein targets.

Key Structural Characteristics

The structure of Fisetin 8-C-glucoside features:

-

A flavone backbone with hydroxyl groups at positions 3, 7, 3', and 4'

-

A beta-D-glucopyranosyl moiety attached at position 8 through a carbon-carbon bond

-

Multiple hydroxyl groups that enable hydrogen bonding with biological targets

-

A chromone ring system that contributes to its planar structure

This chemical structure gives Fisetin 8-C-glucoside distinctive properties that differentiate it from other flavonoids and contribute to its various biological activities.

Natural Sources and Occurrence

Fisetin 8-C-glucoside is found naturally in various fruits and vegetables, making it accessible through dietary sources. Common food sources include:

These dietary sources contain varying concentrations of the compound, contributing to the natural intake of this flavonoid through regular consumption of these fruits and vegetables. The wide distribution of Fisetin 8-C-glucoside in common foods highlights its potential role in nutritional biochemistry and preventive health applications.

Biological Activities

Antiviral Properties

One of the most significant recent findings regarding Fisetin 8-C-glucoside is its potential as an antiviral agent, particularly against SARS-CoV-2. Molecular studies have demonstrated that this compound can function as an entry inhibitor by targeting the TMPRSS2 protein, which plays a crucial role in viral entry into host cells .

Research has shown that the Fisetin 8-C-glucoside-TMPRSS2 protein complex exhibits favorable hydrogen bonds and hydrophobic interactions compared to known inhibitors such as Nafamostat . During molecular dynamics simulations, Fisetin 8-C-glucoside showed interactions with key residues including Val 25, His 41, Glu 44, Lys 45, Lys 87, Gly 136, Gln 183, and Ser 186 .

The post-simulation MM-GBSA free energy was found to be −51.87 ± 4.3 kcal/mol for the TMPRSS2-Fisetin complex, compared to −48.23 ± 4.39 kcal/mol for TMPRSS2 with Nafamostat, indicating stronger binding affinity and potentially better inhibitory activity .

Table 1: Comparison of Fisetin 8-C-glucoside with other compounds based on docking studies

| Compound | XP (kcal/mol) | MMGBSA (kcal/mol) |

|---|---|---|

| Nafamostat | −6.99 | −21.11 |

| Fisetin 8-C-glucoside | −8.073 | −42.78 |

| Isorhamnetin | −7.618 | −40.31 |

| Glucoiberverin | −6.862 | −42.67 |

| Castanospermine | −6.044 | −12.8 |

| Allixin | −5.71 | −35.14 |

| Astragalin | −5.239 | −20.87 |

| Trillin | −5.101 | −34.32 |

| Maclurin | −5.094 | −26.38 |

| Swainsonine | −5.04 | −23.2 |

This comparative data demonstrates that Fisetin 8-C-glucoside has superior binding energies compared to other phytochemicals, including the known inhibitor Nafamostat .

Enzyme Inhibition Properties

While research on enzymatic interactions specifically for Fisetin 8-C-glucoside is still emerging, studies on fisetin (the parent compound) have shown significant enzyme inhibitory properties. Fisetin has been identified as a non-competitive inhibitor of α-glucosidase with an inhibition constant value of 0.01065 ± 0.003255 mM .

The inhibition of α-glucosidase suggests potential applications in managing type 2 diabetes mellitus. Research has indicated that the phenolic hydroxyl groups in fisetin can interact with residues at enzyme active sites, thereby inhibiting enzyme activity . This property might be preserved or even enhanced in Fisetin 8-C-glucoside due to its additional glucoside moiety, although specific studies on the glucoside variant would be needed to confirm this hypothesis.

Structure-Activity Relationship and Molecular Interactions

The biological activities of Fisetin 8-C-glucoside can be attributed to its unique structural features that enable specific molecular interactions with biological targets. The presence of multiple hydroxyl groups in both the flavone backbone and the glucose moiety facilitates hydrogen bonding with protein residues.

In the case of TMPRSS2 inhibition, molecular docking studies have revealed that Fisetin 8-C-glucoside forms hydrogen bonds with critical catalytic triad residues, including His 41 and Ser 186 . Additionally, hydrophobic interactions with residues such as Cys 42, Tyr 82, and Trp 206 further stabilize the binding .

The mode of binding and interaction with TMPRSS2 is similar to that of Nafamostat, but with stronger binding energies, suggesting enhanced inhibitory potential . These molecular interactions highlight the importance of the compound's structural features in its biological activity.

Research Applications and Future Perspectives

Bioavailability Enhancement

One significant challenge with flavonoids like fisetin is their limited bioavailability and water solubility. Enzymatic transglycosylation has been employed as a method to improve the water solubility of bioactive compounds, including flavonoids and polyphenols . The natural C-glycosylation in Fisetin 8-C-glucoside may contribute to improved solubility compared to fisetin alone.

Research on enzymatic approaches using cyclodextrin glycosyltransferase (CGTase) has been explored for synthesizing glycosylated derivatives of fisetin, which could potentially enhance its bioavailability and therapeutic potential . These approaches offer advantages over chemical synthesis due to their specificity and mild reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume